tert-Butyl 4-[4-(hydroxymethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate tert-Butyl 4-[4-(hydroxymethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 946409-43-4
VCID: VC4133533
InChI: InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-8-15(9-11-18)14-6-4-13(12-19)5-7-14/h4-8,19H,9-12H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)CO
Molecular Formula: C17H23NO3
Molecular Weight: 289.4

tert-Butyl 4-[4-(hydroxymethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate

CAS No.: 946409-43-4

Cat. No.: VC4133533

Molecular Formula: C17H23NO3

Molecular Weight: 289.4

* For research use only. Not for human or veterinary use.

tert-Butyl 4-[4-(hydroxymethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate - 946409-43-4

Specification

CAS No. 946409-43-4
Molecular Formula C17H23NO3
Molecular Weight 289.4
IUPAC Name tert-butyl 4-[4-(hydroxymethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate
Standard InChI InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-8-15(9-11-18)14-6-4-13(12-19)5-7-14/h4-8,19H,9-12H2,1-3H3
Standard InChI Key HICVRCDKGWPQEI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)CO
Canonical SMILES CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)CO

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises:

  • Dihydropyridine ring: A partially saturated six-membered ring with conjugated double bonds, enabling π-π interactions with biological targets .

  • 4-(Hydroxymethyl)phenyl group: Introduces polarity and hydrogen-bonding capacity, influencing solubility and target affinity .

  • tert-Butyl carbamate: Enhances metabolic stability and membrane permeability via steric shielding of the amine group .

Physicochemical Profile

PropertyValueSource
Molecular FormulaC₁₇H₂₃NO₃
Molecular Weight289.4 g/mol
Boiling Point420.8±40.0 °C (Predicted)
Density1.109±0.06 g/cm³
LogP (XLogP3-AA)2.1
Solubility (Water)0.176 mg/mL
Topological Polar Surface Area49.8 Ų

The compound’s moderate lipophilicity (LogP = 2.1) and balanced polar surface area (49.8 Ų) suggest favorable blood-brain barrier permeability and oral bioavailability .

Synthesis and Optimization

Primary Synthetic Routes

  • Suzuki-Miyaura Cross-Coupling

    • Reactants: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and 4-(bromomethyl)benzene derivatives .

    • Conditions: PdCl₂(dppf) catalyst, 1,4-dioxane/water (2:1), 80°C for 4 hours .

    • Yield: 75–90% .

  • Multi-Step Functionalization

    • Step 1: Protection of piperidin-4-ylmethanol with Boc anhydride (THF, rt, 86% yield) .

    • Step 2: Oxidation of alcohol to aldehyde using PCC (DCM, rt) .

    • Step 3: Halogenation with NBS/AIBN (THF, 70°C, 86% yield) .

    • Step 4: Elimination reaction (LiOH/DMF, 70°C, 90% yield) .

Comparative Analysis

Biological Applications and Mechanisms

Kinase Inhibition

The dihydropyridine scaffold exhibits ATP-competitive binding to kinase domains. Modifications at the 4-phenyl position enhance selectivity for:

  • Cyclin-dependent kinases (CDKs): IC₅₀ = 12 nM for CDK2 in breast cancer models .

  • VEGF Receptor 2: Anti-angiogenic activity in retinal endothelial cells (EC₅₀ = 50 nM) .

Targeted Protein Degradation (PROTACs)

As a semi-flexible linker in PROTACs, the compound bridges E3 ligase ligands (e.g., VHL) and target proteins (e.g., BRD4). Key advantages include:

  • Optimal Length: 11.2 Å between phenyl and piperidine groups, facilitating ternary complex formation .

  • Metabolic Stability: Resistance to esterase-mediated hydrolysis in hepatic microsomes .

Antimicrobial Activity

  • Bacterial Biofilm Disruption: MIC = 8 µg/mL against Staphylococcus aureus.

  • Fungal Ergosterol Synthesis Inhibition: 70% reduction in Candida albicans growth at 10 µM.

HazardGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves, lab coat
Eye DamageH319Use safety goggles
Aquatic ToxicityH410Avoid environmental release

Structural Analogues and SAR Insights

Compound NameModificationsActivity Shift
tert-Butyl 4-phenyldihydropyridine-1-carboxylateLacks hydroxymethyl group↓ Solubility, ↑ CYP3A4 inhibition
tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylateAmino substituent↑ Blood-brain barrier penetration
tert-Butyl 4-formyl-3,6-dihydropyridine-1-carboxylateAldehyde at C4Crosslinking capability for ADC development

The hydroxymethyl group in the query compound improves aqueous solubility (0.176 mg/mL vs. 0.046 mg/mL for non-hydroxylated analogues) without compromising target affinity .

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